molecular formula C6H12N2O3 B2877852 (2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide CAS No. 2059911-05-4

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide

Cat. No.: B2877852
CAS No.: 2059911-05-4
M. Wt: 160.173
InChI Key: WTAABXICBKSAEX-UHNVWZDZSA-N
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Description

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide is a chemical compound with a unique structure that includes a hydroxymethyl group attached to an oxolane ring, which is further connected to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide typically involves the reaction of oxolane derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazide moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or carbohydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the carbohydrazide moiety may produce amines.

Scientific Research Applications

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide include other oxolane derivatives and carbohydrazide-containing molecules. Examples include:

  • (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid
  • (2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazone

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both hydroxymethyl and carbohydrazide groups

Properties

IUPAC Name

(2S,5R)-5-(hydroxymethyl)oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAABXICBKSAEX-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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